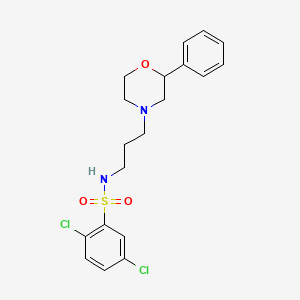

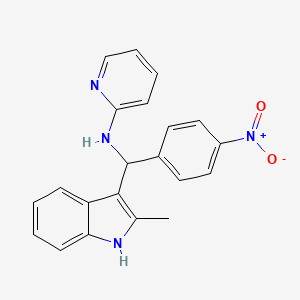

![molecular formula C11H15NO4S B2543862 4-[(Butan-2-yl)sulfamoyl]benzoic acid CAS No. 436091-85-9](/img/structure/B2543862.png)

4-[(Butan-2-yl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(Butan-2-yl)sulfamoyl]benzoic acid is a chemical compound that is structurally related to several compounds studied for their various chemical properties and potential applications. While the specific compound has not been directly studied in the provided papers, related compounds such as 4-(2-nitrophenylsulfonamido)benzoic acid and benzamide-4-sulfonamides have been investigated for their structural characteristics and biological activity, respectively . These studies provide insights into the potential characteristics and applications of 4-[(Butan-2-yl)sulfamoyl]benzoic acid.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfamoyl benzoic acid with various amines or amino acids. For instance, benzamide-4-sulfonamides were obtained by reacting 4-sulfamoyl benzoic acid with primary and secondary amines and amino acids . This suggests that a similar synthetic route could be employed for the synthesis of 4-[(Butan-2-yl)sulfamoyl]benzoic acid, with the appropriate butan-2-yl amine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its tin(IV) complex was characterized by elemental analyses, FT-IR, NMR, and X-ray diffraction . Similarly, the structure of 4-butyl benzoic acid was optimized using density functional theory (DFT), and its vibrational frequencies were calculated and compared with experimental data . These methods could be applied to determine the molecular structure of 4-[(Butan-2-yl)sulfamoyl]benzoic acid.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be inferred from studies on similar molecules. The benzamide-4-sulfonamides, for example, were investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing inhibition in the low nanomolar range for certain human isoforms . This indicates that 4-[(Butan-2-yl)sulfamoyl]benzoic acid may also interact with biological targets, potentially serving as an enzyme inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 4-[(Butan-2-yl)sulfamoyl]benzoic acid have been explored through experimental and computational methods. The FT-IR, FT-Raman, NMR, and UV-vis spectra of 4-butyl benzoic acid were recorded, and its electronic properties, such as HOMO and LUMO energies, were measured by time-dependent TD-DFT approach . These techniques could be utilized to analyze the physical and chemical properties of 4-[(Butan-2-yl)sulfamoyl]benzoic acid, providing insights into its behavior and potential applications.

Applications De Recherche Scientifique

Environmental Degradation and Stability

Nitisinone, originally developed as a herbicide, has found a pivotal role in treating hereditary metabolic diseases like hepatorenal tyrosinemia. Its environmental impact, degradation processes, and by-products, such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, have been extensively studied. These studies contribute to understanding the compound's stability under various conditions, which is essential for assessing its safety and environmental risks (Barchańska et al., 2019).

Advanced Treatment of Acid Gases

Research into the treatment of acid gases reveals the importance of sulfur chemistry, particularly in desulfurization processes. Compounds containing sulfamoyl groups, similar to 4-[(Butan-2-yl)sulfamoyl]benzoic acid, play a crucial role in developing more efficient methods for sulfur recovery and reducing emissions from industrial processes (Gupta et al., 2016).

Pharmacological Applications

The carbonic anhydrase inhibitory action of diuretics containing sulfamoyl moieties, like 4-[(Butan-2-yl)sulfamoyl]benzoic acid, has been the subject of extensive patent and literature review. These compounds are not only crucial for treating hypertension and edema but also for their potential applications in managing conditions like obesity, cancer, and epilepsy due to their effects on various carbonic anhydrase isoforms (Carta & Supuran, 2013).

Environmental and Health Risks of Fluorinated Compounds

Investigations into the environmental persistence and health risks of perfluoroalkyl substances (PFAS) highlight the need for safer alternatives. 4-[(Butan-2-yl)sulfamoyl]benzoic acid and related compounds, due to their structural and functional diversity, are being explored for their potential to replace harmful PFAS in various applications, thereby reducing environmental and health risks (Domingo & Nadal, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-(butan-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANWYPLZKGZMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)

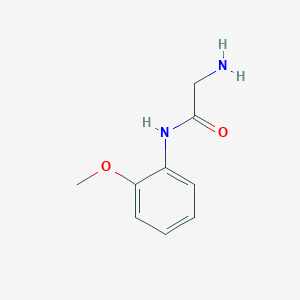

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)

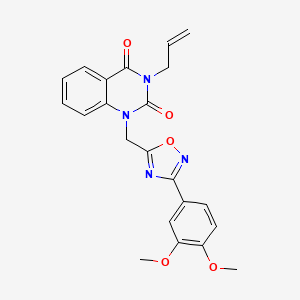

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)

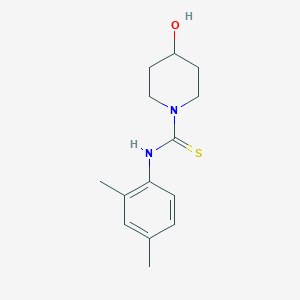

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)